molecular formula C9H10O B1666312 Hydrocinnamaldehyde CAS No. 104-53-0

Hydrocinnamaldehyde

Cat. No.: B1666312
CAS No.: 104-53-0
M. Wt: 134.17 g/mol
InChI Key: YGCZTXZTJXYWCO-UHFFFAOYSA-N
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Description

Dihydrocinnamaldehyde, also known as 3-phenylpropionaldehyde, is an organic compound with the formula C₆H₅CH₂CH₂CHO. It is a colorless liquid that is produced by the hydrogenation of cinnamaldehyde. This compound is commonly used in organic synthesis and has various applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrocinnamaldehyde is typically synthesized through the selective hydrogenation of cinnamaldehyde. This process involves the use of catalysts such as palladium (Pd) nanoparticles deposited on nitrogen-doped mesoporous carbon (NMC). The reaction is carried out at room temperature (30°C) under low hydrogen pressure, resulting in high selectivity and conversion rates .

Industrial Production Methods

In industrial settings, dithis compound can be produced continuously by reacting benzaldehyde derivatives with alkanals in the presence of bases. This is followed by hydrogenation in a circulation reactor using a suspension catalyst and hydrogen .

Chemical Reactions Analysis

Types of Reactions

Dihydrocinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamic acid or other related compounds.

    Reduction: It can be further reduced to form hydrocinnamyl alcohol.

    Substitution: It can participate in substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

    Oxidation: Cinnamic acid

    Reduction: Hydrocinnamyl alcohol

    Substitution: Various substituted phenylpropionaldehyde derivatives

Scientific Research Applications

Dihydrocinnamaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihydrocinnamaldehyde involves its interaction with molecular targets and pathways. For example, in hydrogenation reactions, the compound interacts with palladium nanoparticles, leading to the selective hydrogenation of the alkene subunit . The presence of nitrogen in the catalyst enhances the catalytic activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: The parent compound from which dihydrocinnamaldehyde is derived.

    This compound: Another derivative produced by the hydrogenation of cinnamaldehyde.

    α-Amylcinnamaldehyde: A commercial fragrance compound.

    α-Hexylcinnamaldehyde: Another commercial fragrance compound.

Uniqueness

Dithis compound is unique due to its selective hydrogenation process, which allows for high conversion rates and selectivity. Its applications in various fields, including organic synthesis and the fragrance industry, highlight its versatility and importance.

Properties

IUPAC Name

3-phenylpropanal
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InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2
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InChI Key

YGCZTXZTJXYWCO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCC=O
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID0047610
Record name 3-Phenylpropanal
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Molecular Weight

134.17 g/mol
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Physical Description

Colorless or light yellow liquid; [Acros Organics MSDS], Solid, Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth
Record name 3-Phenylpropionaldehyde
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Boiling Point

97.00 to 98.00 °C. @ 12.00 mm Hg
Record name 3-Phenylpropanal
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropionaldehyde
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Density

1.008-1.018
Record name 3-Phenylpropionaldehyde
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CAS No.

104-53-0, 1335-10-0
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Record name Propanal, phenyl-
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Melting Point

47 °C
Record name 3-Phenylpropanal
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Synthesis routes and methods I

Procedure details

5-Benzyl-oxazol-2-ylamine A mixture of 2-bromo-3-phenylpropionaldehyde (14.2 g, crude from above) and urea (7.2 g, 0.12 mol) were heated at reflux for 15 hours in 200 mL of ethanol. The solvent was evaporated to dryness and the residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was washed three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were brought to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was dried over sodium sulfate, evaporated to dryness, and purified by silica gel column chromatography to give a pale yellow solid (1.6 g, 9.2 mmol, 9.2% from 3-phenyl-propionaldehyde). ESI-MS m/z calc. 174.1. found 175.1 (M+1)+; 1H NMR (CDCl3) δ 7.32-7.22 (m, 5H), 6.39 (s, 1H), 4.72 (bs, 2H), 3.84 (s, 2H).
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Synthesis routes and methods II

Procedure details

5-Benzyl-thioxazol-2-ylamine A mixture of 2-bromo-3-phenylpropionaldehyde (14.2 g, crude from above) and urea (7.2 g, 0.12 mol) were heated at reflux for 15 hours in 200 mL of ethanol. The solvent was evaporated to dryness and the residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was washed three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were brought to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was dried over sodium sulfate, evaporated to dryness, and purified by silica gel column chromatography to give a pale yellow solid (5.2 g, 27 mmol, 27% from 3-phenyl-propionaldehyde). ESI-MS m/z calc. 190.1. found 191.2 (M+1)+; 1H NMR (CDCl3) δ 7.32-7.21 (m, 5H), 6.79 (s, 1H), 4.91 (bs, 2H), 3.95 (s, 2H).
[Compound]
Name
5-Benzyl-thioxazol-2-ylamine
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (2.90 g; 2.29 mmol) in methylene chloride (50 mL), cooled to -78° C., was treated with dimethylsulfoxide (3.4 mL) in 10 mL of methylene chloride. After stirring for 5 min, 3-phenyl-1-propanol (2.72 g; 20 mmol) in 20 mL of methylene chloride was added, and the resulting mixture was stirred at -78° C. for 15 min, treated with 14 mL of triethylamine, stirred an additional 15 min, and poured into 100 mL of water. The layers were separated, the organic phase was dried and concentrated, and the crude residue was purified on a silica gel column, eluting with 10% ethyl acetate in hexane, to obtain 1.27 g (479) of the aldehyde as a clear oil, 1H NMR (300 MHz, CDCl3): δ 2.80(m,2H); 2.98(m,2H); 7.27(m,5H); 9.81(2,1H).
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2.9 g
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50 mL
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3.4 mL
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10 mL
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2.72 g
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20 mL
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14 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

Into a 50-ml stainless-steel autoclave were introduced 15 mg of the rhodium complex synthesized in Example 3 (containing 0.0031 mmol of rhodium), 0.71 ml (6.20 mmol) of styrene, and 0.35 ml of benzene. The contents were stirred at 60° C. for 40 hours in an atmosphere of 50-atm carbon monoxide and 50-atm hydrogen. A small portion of the reaction mixture was taken out and filtered to remove the catalyst. This reaction mixture was analyzed by 1H NMR spectrometry to determine the conversion. As a result, the conversion was found to be 97%. The proportion of the α-methylphenylacetaldehyde to dihydrocinnamaldehyde yielded (position selectivity) was 94:6. These reaction products were converted to carboxylic acids by Jones oxidation, and then analyzed by GC using a chiral column (Chrompack Cp-Cyclodex β-236M) to determine the enantiomer excess. As a result, the enantiomer excess was found to be 82% ee.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrocinnamaldehyde
Reactant of Route 2
Hydrocinnamaldehyde
Reactant of Route 3
Hydrocinnamaldehyde
Reactant of Route 4
Hydrocinnamaldehyde
Reactant of Route 5
Hydrocinnamaldehyde
Reactant of Route 6
Hydrocinnamaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of hydrocinnamaldehyde?

A1: this compound has the molecular formula C9H10O and a molecular weight of 134.17 g/mol.

Q2: Is there any spectroscopic data available to characterize this compound?

A2: Yes, several spectroscopic techniques have been used to characterize this compound. Researchers have used 13C labeling and mass spectrometry to study the electron-impact-induced fragmentations of this compound, providing evidence for an “ortho attack” in the molecular ion [].

Q3: What is the primary application of this compound in the chemical industry?

A3: this compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals [].

Q4: Which reaction is commonly used to synthesize this compound?

A4: this compound is primarily synthesized through the selective hydrogenation of cinnamaldehyde [, , , , , , , , , , , , , , , ].

Q5: What are the challenges associated with the selective hydrogenation of cinnamaldehyde to this compound?

A5: The selective hydrogenation of cinnamaldehyde is challenging because both the C=C and C=O bonds can be reduced. Achieving high selectivity towards this compound (C=C hydrogenation) requires careful control of reaction conditions and catalyst design [, , , , , , ].

Q6: What types of catalysts are used for the selective hydrogenation of cinnamaldehyde to this compound?

A6: A variety of catalysts have been explored, including:

  • Palladium-based catalysts: These are widely studied due to their high activity and selectivity for C=C hydrogenation. Researchers have investigated the effect of support materials like activated carbon, SiO2, TiO2, γ-Al2O3, SiC, and graphene oxide on the performance of Pd catalysts [, , , , , , ]. Bimetallic Pd catalysts, such as Pd-Ni [] and Pd-Ag [], have also been studied to further improve activity and selectivity.
  • Nickel-based catalysts: Ni catalysts offer a more cost-effective alternative to Pd catalysts. Supported Ni catalysts, such as Ni/SiO2 [] and Ni/La2O3 [], have been reported for this compound production.
  • Other catalysts: Copper-based catalysts, including Cu/SiO2 [] and bimetallic Ag-Ru/γ-Al2O3 [], have also demonstrated potential for selective cinnamaldehyde hydrogenation to this compound.

Q7: How does the choice of catalyst and reaction conditions affect the selectivity of cinnamaldehyde hydrogenation?

A7:

  • Catalyst: The size of Pd nanoparticles significantly influences selectivity. Smaller Pd particles favor C=C hydrogenation to this compound, while larger particles lead to a mixture of this compound, cinnamyl alcohol (C=O hydrogenation), and 3-phenylpropanol (full hydrogenation) [, ]. The presence of a second metal in bimetallic catalysts can also enhance selectivity by modifying the electronic properties and adsorption characteristics of the active sites [, , ].
  • Support material: The support material can impact the dispersion and electronic properties of the metal nanoparticles, influencing catalyst activity and selectivity [, , , , , ]. For instance, strong metal-support interactions (SMSI) in Pd/TiO2 catalysts can affect Pd particle size and consequently alter selectivity [].
  • Reaction conditions: Factors like temperature, pressure, solvent, and the presence of additives can significantly influence the selectivity of the reaction [, , , , ]. For instance, supercritical carbon dioxide as a solvent has shown remarkable enhancement in selectivity towards cinnamyl alcohol over a Ru-Pt bimetallic catalyst compared to conventional solvents [].

Q8: What alternative synthetic routes exist for this compound production?

A8: While less common, alternative methods for this compound synthesis include:

  • Reduction of cinnamaldehyde using specific reagents: Researchers have explored using cobalt carbonyl in the presence of amines to achieve high selectivity towards this compound [].
  • Oxidation of 3-phenylpropanol: Lead tetraacetate oxidation of 3-phenylpropanol has been reported as a route to this compound [].

Q9: How does the use of a mechanochemically synthesized Pd/Al-SBA-15 catalyst affect the hydroconversion of cinnamaldehyde?

A9: Studies using mechanochemically synthesized Pd/Al-SBA-15 catalysts revealed the presence of competitive pathways during cinnamaldehyde hydroconversion. These pathways can shift selectivity from fully hydrogenated products like cyclohexane and this compound to unexpected products like ethylbenzene and oxalic acid, resulting from hydrodeformylation and hydrocarboxylation reactions, respectively [].

Q10: Is there information available about the compatibility of this compound with different materials?

A10: The provided research papers primarily focus on the synthesis and catalytic applications of this compound. While specific information about material compatibility isn't directly discussed, it's important to note that aldehydes can react with various functional groups, potentially limiting compatibility with certain materials. Further research might be needed to ascertain the compatibility of this compound with specific materials under diverse conditions.

Q11: What is known about the stability of this compound under various conditions?

A11: While the provided papers don't delve into the detailed stability profile of this compound, it's generally understood that aldehydes can undergo oxidation, polymerization, and aldol condensation reactions under certain conditions. Factors like temperature, exposure to air and light, and the presence of acids or bases can influence its stability. Further research might be needed to establish specific stability data for this compound under different conditions.

Q12: Have there been any computational studies on the hydrogenation of cinnamaldehyde?

A12: Yes, Density Functional Theory (DFT) calculations have been employed to understand the adsorption behavior of cinnamaldehyde on palladium surfaces. These calculations help explain the observed selectivity differences with varying Pd particle sizes [].

Q13: How do structural modifications of cinnamaldehyde influence the selectivity of its hydrogenation?

A13: Structural modifications, particularly those influencing the steric environment around the C=C and C=O bonds, can impact the adsorption mode of the molecule on the catalyst surface, thereby influencing selectivity []. For instance, increasing the steric bulk around the C=O group might hinder its adsorption, favoring C=C hydrogenation and leading to higher this compound selectivity.

Q14: Is there information on how the structure of this compound relates to its properties or applications?

A14: The research papers focus on the synthesis of this compound and its use as an intermediate in the production of other compounds. Detailed structure-activity relationship studies focusing on this compound itself are not presented in these papers.

Q15: What analytical techniques are commonly used to monitor the hydrogenation of cinnamaldehyde and quantify this compound?

A15: Researchers primarily rely on gas chromatography (GC) coupled with various detectors, such as a mass selective detector (MSD) or a flame ionization detector (FID), to monitor the reaction progress and quantify this compound alongside other products [, , , ].

Q16: Is there information on the environmental impact and degradation of this compound?

A16: The provided research papers primarily focus on the chemical aspects and applications of this compound. Data regarding its environmental impact, degradation pathways, and potential ecotoxicological effects are not extensively discussed. Further investigation is required to assess its environmental fate and potential risks.

Q17: Are there any known alternatives to this compound for its specific applications?

A17: The research papers don't explicitly discuss alternatives to this compound. The choice of alternative compounds would depend on the specific application and the desired properties.

Q18: What research tools and resources have been essential for advancing our understanding of this compound?

A18: Key research tools and resources include:

  • Catalyst synthesis and characterization: Techniques like impregnation, solvothermal synthesis, and mechanochemical synthesis have been crucial for preparing diverse catalysts. Characterization techniques like XRD, TEM, XPS, TPR, and FTIR spectroscopy provide valuable insights into catalyst structure, composition, and active sites [, , , , , , , , , , ].
  • Reaction monitoring and product analysis: Gas chromatography (GC) equipped with various detectors (MSD, FID) enables the identification and quantification of reaction products, facilitating kinetic studies and selectivity assessments [, , , ].
  • Computational chemistry: Density functional theory (DFT) calculations provide insights into molecular adsorption behavior on catalyst surfaces, aiding in the understanding of reaction mechanisms and selectivity trends [].

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